Desaspidin
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Overview
Description
Desaspidin is a phlorobutyrophenone derivative known for its role as a nonspecific uncoupler of photophosphorylation.
Preparation Methods
Desaspidin can be synthesized through several routes. One common method involves the reaction of phloroglucinol with butyrophenone under specific conditions. Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Desaspidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another. Common reagents used in these reactions include oxidizing agents like ferricyanide and reducing agents like ascorbate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desaspidin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: this compound is studied for its effects on photosynthetic phosphorylation and its potential as an uncoupler.
Medicine: It has been explored for its potential use as an anthelmintic agent.
Mechanism of Action
Desaspidin exerts its effects by uncoupling photophosphorylation. It inhibits the process by which light energy is converted into chemical energy in the form of adenosine triphosphate. This uncoupling action is due to its interaction with the photosynthetic apparatus, particularly photosystem I of chloroplasts .
Comparison with Similar Compounds
Desaspidin is similar to other phloroglucinol derivatives such as aspidin, flavaspidic acid, and methylene-bis-aspidinol. it is unique in its specific uncoupling action on photophosphorylation. Unlike some of its analogs, this compound consistently inhibits all types of cyclic photophosphorylation and the photophosphorylation coupled with the reduction of nicotinamide adenine dinucleotide phosphate .
Properties
CAS No. |
114-43-2 |
---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |
InChI Key |
XDIZFCKCCMUFFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
melting_point |
150.0 °C |
60842-45-7 114-43-2 |
|
Synonyms |
desaspidin rosapin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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